molecular formula C15H14F3NO3 B5176109 Methyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate

Methyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B5176109
M. Wt: 313.27 g/mol
InChI Key: QTXSNNSHDVEEIR-UHFFFAOYSA-N
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Description

Methyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative characterized by a 2-methyl substituent, a 6-oxo group, and a 4-[2-(trifluoromethyl)phenyl] moiety. This compound belongs to the dihydropyridone family, which is widely utilized as intermediates in synthesizing bioactive alkaloids and pharmaceuticals .

Properties

IUPAC Name

methyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3/c1-8-13(14(21)22-2)10(7-12(20)19-8)9-5-3-4-6-11(9)15(16,17)18/h3-6,10H,7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXSNNSHDVEEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=CC=C2C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques, utilizing advanced catalytic systems to ensure high yield and purity. The use of environmentally benign reagents and conditions is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Methyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) Methyl 6-oxo-4-phenyl-2-[(Z)-2-(pyridin-2-yl)ethenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Structure : Replaces the 2-(trifluoromethyl)phenyl group with a phenyl ring and introduces a pyridinylethenyl substituent at position 2.
  • Key Features: The pyridinylethenyl group adopts a cis conformation stabilized by an intramolecular N–H⋯N hydrogen bond, forming a seven-membered ring . Crystal packing involves C–H⋯O hydrogen bonds and C–H⋯π interactions, leading to a 3D network . Crystallizes in a monoclinic P21/c space group with unit cell parameters: a = 5.5746 Å, b = 16.4083 Å, c = 18.0930 Å, β = 96.5018° .
  • Applications : Serves as a precursor for alkaloid synthesis due to its rigid bicyclic framework .
b) Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Structure : Contains a thiophene substituent at position 5 and a tosyl group at position 1.
  • Key Features :
    • Exhibits enantioselectivity during synthesis (melting point: 159–152°C), attributed to the chiral center at position 5 .
    • NMR data (¹H and ¹³C) confirm the presence of thiophene and tosyl groups, which may enhance binding to sulfur-rich biological targets .
c) Ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate
  • Structure : Ethyl ester analog of the target compound.
  • Key Features: Molecular formula: C₁₆H₁₆F₃NO₃; CAS 478261-52-8 . Similar bioactivity profile to the methyl ester, but the ethyl group may improve lipophilicity and membrane permeability .

Functional Group Modifications

a) N-(6-Fluoro-1H-indazol-5-yl)-2-methyl-6-oxo-4-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxamide
  • Structure : Replaces the methyl ester with a carboxamide group linked to an indazole moiety.
  • Molecular weight: 432.37 g/mol; stored at 2–8°C for stability .
b) Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Structure : Features a trifluoromethyl group at position 2 instead of position 3.
  • Key Features: Melting point: 128–130°C; density: 1.351 g/cm³ .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity
Methyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-...-3-carboxylate (Target) C₁₆H₁₄F₃NO₃ 333.29 2-Me, 4-(2-CF₃Ph) N/A Intermediate for alkaloids
Methyl 6-oxo-4-phenyl-2-[(Z)-pyridinylethenyl]-...-3-carboxylate C₂₀H₁₈N₂O₃ 334.36 2-pyridinylethenyl, 4-Ph 504 Crystallographic model
Ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-...-3-carboxylate C₁₆H₁₆F₃NO₃ 351.30 2-Me, 4-(2-CF₃Ph), ethyl ester N/A Improved lipophilicity
N-(6-Fluoro-1H-indazol-5-yl)-2-methyl-6-oxo-4-(4-CF₃Ph)-...-3-carboxamide C₂₁H₁₆F₄N₄O₂ 432.37 3-carboxamide, 4-(4-CF₃Ph), indazole N/A ROCK inhibitor

Biological Activity

Methyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate is a compound belonging to the tetrahydropyridine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H16F3NO3
  • Molecular Weight : 327.3 g/mol
  • CAS Number : 478261-52-8

Overview of Biological Activity

Tetrahydropyridines are known for their pharmacological significance, often acting as precursors for various bioactive compounds. This compound exhibits several biological activities including:

  • Antimicrobial Activity : Several studies have indicated that tetrahydropyridine derivatives possess antimicrobial properties. For instance, compounds similar to methyl 2-methyl-6-oxo derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that tetrahydropyridine derivatives can inhibit cancer cell proliferation through apoptosis induction. For example, certain derivatives demonstrated IC50 values in the low micromolar range against human leukemia and breast cancer cell lines .
  • Anti-inflammatory Effects : Tetrahydropyridines are also recognized for their anti-inflammatory properties. Compounds within this class have shown potential in modulating inflammatory pathways and reducing pain in preclinical models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many tetrahydropyridine derivatives act as enzyme inhibitors. For example, they may inhibit enzymes involved in cancer cell proliferation or inflammatory responses.
  • Receptor Modulation : Some studies suggest that these compounds can interact with neurotransmitter receptors or ion channels, influencing pain perception and inflammation .

Anticancer Activity

A notable study evaluated the anticancer effects of various tetrahydropyridine derivatives against different cancer cell lines. The results indicated that:

CompoundCell LineIC50 (µM)
1SK-N-SH11 ± 1.3
2A54958 ± 4.1
3MCF-715 ± 0.5

These findings highlight the potential of methyl 2-methyl-6-oxo derivatives as promising candidates for further development in cancer therapy .

Antimicrobial Efficacy

Research conducted on related tetrahydropyridine compounds showed significant antimicrobial activity:

CompoundBacterial StrainIC50 (µg/mL)
AS. pyogenes256
BM. catarrhalis256

These results suggest that modifications in the structure of tetrahydropyridines can enhance their antimicrobial properties .

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